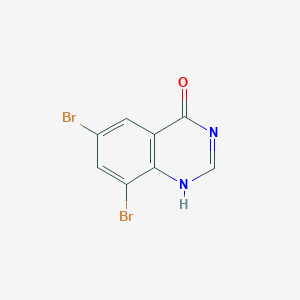

6,8-dibromo-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6,8-dibromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUXMFPULVMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1H-quinazolin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for inclusion complex formation. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: In this reaction, the compound gains electrons, typically in the presence of reducing agents.

Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

6,8-Dibromo-1H-quinazolin-4-one derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that structural modifications enhance their antibacterial and antifungal properties. For instance, compounds derived from this structure have demonstrated superior antibacterial effects compared to standard drugs like ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have identified derivatives that inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, certain 6,8-dibromo derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce inflammatory markers, making it a candidate for treating inflammatory diseases. This effect is attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various 6,8-dibromo derivatives and evaluated their antimicrobial activity using the cup plate method. Results showed that several compounds exhibited zones of inhibition greater than those of established antibiotics . This research underscores the potential of these derivatives as new antimicrobial agents.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of 6,8-dibromo derivatives against human cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity and reduced IC50 values compared to untreated controls . These findings highlight the importance of structural optimization in developing effective anticancer therapies.

Mechanism of Action

The mechanism of action of 6,8-dibromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The following table compares 6,8-dibromo-1H-quinazolin-4-one with key analogs:

Key Observations :

Spectral and Analytical Data

- IR/NMR: Brominated quinazolinones exhibit characteristic C–Br stretches at 550–600 cm⁻¹ in IR. ¹H-NMR of 6,8-dibromo derivatives shows deshielded aromatic protons due to electron-withdrawing bromine .

- Mass Spectrometry : HRMS data for analogs like 3b (421.0342) and 3c (437.0053) confirm molecular formulae and purity .

Q & A

Q. What are the standard synthetic routes for 6,8-dibromo-1H-quinazolin-4-one, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves halogenation of quinazolinone precursors or cyclization of substituted benzoxazinones. For example:

- Route 1: Reaction of 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with nitrogen nucleophiles (e.g., hydrazine hydrate) under reflux conditions. Key parameters include solvent choice (e.g., THF), temperature (80–100°C), and stoichiometric ratios to minimize side products .

- Route 2: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with alkynes, using Pd(PPh₃)₄ and CuI as catalysts, Cs₂CO₃ as a base, and THF as solvent. Optimal yields (~67%) are achieved with precise control of reaction time (12–24 hrs) and inert atmospheres .

Key Optimization Factors:

- Temperature: Higher temperatures (>100°C) risk decomposition; lower temperatures (<80°C) slow reaction kinetics.

- Catalyst Loading: Excess Pd catalysts lead to impurities; 5 mol% is typically sufficient.

- Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound and resolve structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR:

- Distinct signals for aromatic protons (δH 7.2–8.7 ppm) and carbons (δC 115–165 ppm) confirm substitution patterns. For example, coupling constants (e.g., J = 8.7 Hz) differentiate adjacent vs. para bromine substituents .

- Absence of NH proton signals (δH ~10–12 ppm) confirms tautomeric forms or hydrogen bonding .

- IR Spectroscopy:

- Strong carbonyl absorption (~1650–1700 cm⁻¹) and C-Br stretches (~550–600 cm⁻¹) validate the quinazolinone core .

- Mass Spectrometry:

- High-resolution ESI-MS (e.g., m/z 481.9301 for [C₂₁H₁₁N₃F⁷⁹Br₂]+) confirms molecular formula and isotopic patterns .

Data Interpretation Tips:

- Compare experimental spectra with computed DFT models to resolve overlapping signals.

- Use DEPT-135 NMR to distinguish CH₃/CH₂ groups in derivatives .

Q. What are the common chemical transformations of this compound, and how do bromine substituents influence reactivity?

Methodological Answer: Bromine atoms at positions 6 and 8 act as directing groups, enabling regioselective functionalization:

- Nucleophilic Aromatic Substitution:

- Replacement with amines (e.g., hydrazine) at elevated temperatures (100–120°C) to form 6,8-diamino derivatives .

- Cross-Coupling Reactions:

- Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at brominated positions .

- Reduction:

- Catalytic hydrogenation (H₂/Pd-C) reduces bromine to hydrogen, altering electronic properties for downstream applications .

Reactivity Considerations:

- Steric hindrance from bromine slows electrophilic substitution but enhances stability in acidic/basic media.

- Bromine’s electron-withdrawing effect increases susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor binding?

Methodological Answer:

- Kinetic Assays:

- Measure inhibition constants (Kᵢ) via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase enzymes). Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC):

- Quantify binding affinities (ΔG, ΔH) between the compound and target proteins (e.g., kinases) .

- Isotopic Labeling:

- Track metabolic pathways using ¹⁴C-labeled derivatives in cell cultures .

Case Study:

In antimicrobial studies, 6,8-dibromo derivatives disrupt bacterial membrane integrity, validated via fluorescence microscopy (propidium iodide uptake) and MIC assays .

Q. How do structural modifications (e.g., fluorination, alkylation) impact the bioactivity of this compound derivatives?

Methodological Answer:

- Fluorination:

- Introduce electron-withdrawing groups (e.g., CF₃) at position 2 to enhance metabolic stability and blood-brain barrier penetration. Compare logP values (HPLC) and cytotoxicity (MTT assays) .

- Alkylation:

- Attach hydrophobic chains (e.g., methyl, ethyl) to improve binding to hydrophobic enzyme pockets. Use molecular docking (AutoDock Vina) to predict binding modes .

SAR Table:

| Derivative | Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|---|

| 6,8-Br-2-F | Fluorine at C2 | 1.2 ± 0.3 | Topoisomerase II |

| 6,8-Br-3-NH₂ | Amino at C3 | 0.8 ± 0.2 | β-Lactamase |

| 6,8-Br-4-OCH₃ | Methoxy at C4 | 5.6 ± 1.1 | CYP450 |

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to therapeutic targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock or Schrödinger Suite to simulate ligand-protein interactions. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp86 in E. coli DHFR) .

- MD Simulations:

- Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Models:

- Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks:

- Standardize reaction conditions (solvent purity, inert gas flow rates) and validate via triplicate runs .

- Meta-Analysis:

- Compare datasets using statistical tools (ANOVA) to identify outliers. For example, discrepancies in antimicrobial IC₅₀ values may arise from strain variability or assay protocols .

- Advanced Characterization:

- Use X-ray crystallography to confirm crystal packing effects or polymorphism influencing bioactivity .

Q. What experimental designs are recommended for evaluating the environmental impact or degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies:

- Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products via LC-MS and assess toxicity (Microtox® assay) .

- Soil Microcosm Experiments:

- Incubate with soil microbiota (28°C, 60% humidity) for 30 days. Quantify residual compound via HPLC and identify metabolites (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.